molecular formula C16H15ClN2O B5449746 N-(3-chloro-2-methylphenyl)-1-indolinecarboxamide

N-(3-chloro-2-methylphenyl)-1-indolinecarboxamide

Cat. No.: B5449746
M. Wt: 286.75 g/mol
InChI Key: DOVOMRUXRISMKW-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-indolinecarboxamide is an organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of a chloro-substituted methylphenyl group attached to an indolinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-1-indolinecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and indoline-1-carboxylic acid.

    Amidation Reaction: The key step involves the formation of an amide bond between the amine group of 3-chloro-2-methylaniline and the carboxylic acid group of indoline-1-carboxylic acid. This reaction is usually facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1-indolinecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can lead to the formation of N-oxide derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce N-oxide compounds.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-1-indolinecarboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes, including the production of dyes and agrochemicals.

Mechanism of Action

The mechanism by which N-(3-chloro-2-methylphenyl)-1-indolinecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The chloro and methyl groups in the compound can influence its binding affinity and specificity towards these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-1-indolinecarboxamide is unique due to its indolinecarboxamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-11-13(17)6-4-7-14(11)18-16(20)19-10-9-12-5-2-3-8-15(12)19/h2-8H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVOMRUXRISMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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